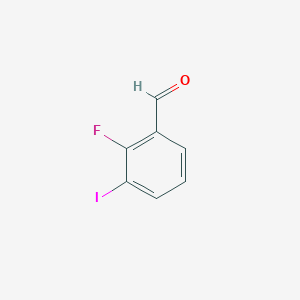

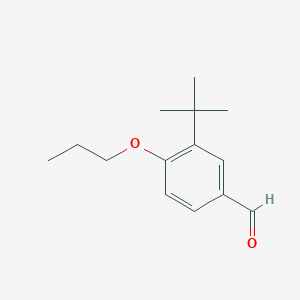

2-Fluoro-3-iodobenzaldehyde

Vue d'ensemble

Description

2-Fluoro-3-iodobenzaldehyde is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of fluorobenzaldehydes and their derivatives, which can be extrapolated to understand the properties and reactivity of 2-fluoro-3-iodobenzaldehyde. Fluorobenzaldehydes are important intermediates in the synthesis of various pharmaceuticals, pesticides, spices, dyes, and other fine chemicals .

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through several methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, oxidation of fluorobenzyl alcohol, reduction of ester or carboxylic acid, aldehydation of fluorobenzene, and fluorination methods . A specific synthesis route for 2-fluoro-3-iodobenzaldehyde is not provided, but the general methods for synthesizing fluorobenzaldehydes could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorobenzaldehydes has been studied using various spectroscopic techniques. For instance, the rotational spectra of 2-fluorobenzaldehyde were recorded, revealing two planar rotamers corresponding to different orientations of the carbonyl bond relative to the benzene ring . This information suggests that 2-fluoro-3-iodobenzaldehyde may also exhibit similar rotameric structures, which could be confirmed through experimental studies.

Chemical Reactions Analysis

Fluorobenzaldehydes participate in various chemical reactions. For example, o-fluorobenzaldehydes can condense with hydrazine to form indazoles . Additionally, 2-fluoro-5-nitrobenzaldehyde has been shown to undergo cyclocondensation with amidines to produce quinazolines or 3-aminoisoquinolines . These findings indicate that 2-fluoro-3-iodobenzaldehyde could also engage in similar cyclocondensation reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes can be deduced from their molecular structures and reactivity. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde have been investigated, revealing that it crystallizes in an orthorhombic space group with a preferred O-trans conformation . This suggests that 2-fluoro-3-iodobenzaldehyde may also crystallize in a similar manner and exhibit comparable vibrational spectra. The presence of the iodine atom could influence the electronic properties and reactivity of the molecule due to its larger size and higher polarizability compared to bromine or chlorine.

Applications De Recherche Scientifique

Catalytic Applications

One significant application of derivatives of 2-Fluoro-3-iodobenzaldehyde is in the synthesis of fluorous imine and thioether palladacycles, which have shown to be precursors for highly active catalysts in Heck and Suzuki reactions. The study by Rocaboy and Gladysz (2002, 2003) demonstrates the use of these catalysts under thermomorphic conditions, where their solubility changes with temperature, facilitating easier separation and recycling. The effectiveness of these catalysts, especially in generating high turnover numbers for aryl halides in Heck reactions, highlights the potential of 2-Fluoro-3-iodobenzaldehyde derivatives in improving reaction efficiency and sustainability in organic synthesis (Rocaboy & Gladysz, 2003), (Rocaboy & Gladysz, 2002).

Synthesis of Fluorinated Analogues

Another noteworthy application is in the synthesis of fluorinated analogues of biologically active compounds. Lawrence et al. (2003) explored the use of fluorinated benzaldehydes, akin to 2-Fluoro-3-iodobenzaldehyde, for synthesizing analogues of combretastatin A-4, a compound known for its anticancer properties. Their work demonstrates the role of fluorinated benzaldehydes in developing new therapeutic agents with potentially enhanced efficacy and stability (Lawrence et al., 2003).

Material Science and Spectroscopy

In material science and spectroscopy, studies have focused on the structural characterization of benzaldehyde derivatives. Kumar et al. (2015) conducted a comprehensive study on 3-Iodobenzaldehyde, examining its structure through various spectroscopic methods and density functional theory (DFT) calculations. While not directly about 2-Fluoro-3-iodobenzaldehyde, this research sheds light on the importance of structural analysis in understanding the properties and reactivities of such compounds (Kumar et al., 2015).

Safety And Hazards

The safety information for 2-Fluoro-3-iodobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

Propriétés

IUPAC Name |

2-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJINTMYHQOGFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-iodobenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

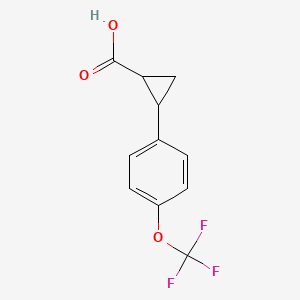

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)